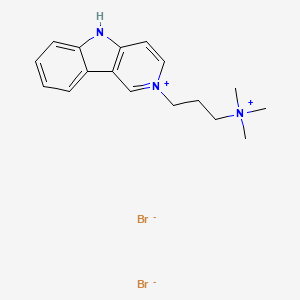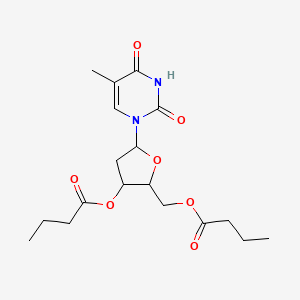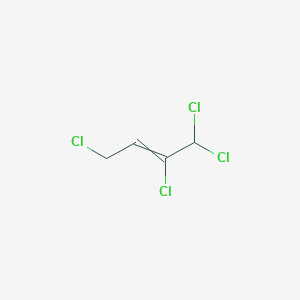
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is a synthetic organic compound that belongs to the hydantoin class. This compound is characterized by the presence of a morpholinomethyl group, a p-ethoxyphenyl group, and a methyl group attached to the hydantoin core. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride typically involves the following steps:
Formation of the Hydantoin Core: The hydantoin core is synthesized by the reaction of an appropriate amino acid with urea under acidic conditions. This reaction forms the hydantoin ring structure.
Introduction of the p-Ethoxyphenyl Group: The p-ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the hydantoin core with p-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Morpholinomethyl Group: The morpholinomethyl group is added via a Mannich reaction. This involves the reaction of the hydantoin derivative with formaldehyde and morpholine under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the morpholinomethyl group.
科学研究应用
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in certain cancer cells by activating apoptotic pathways.
相似化合物的比较
Similar Compounds
5-(p-Ethoxyphenyl)-5-methylhydantoin: Lacks the morpholinomethyl group.
3-(Morpholinomethyl)-5-phenylhydantoin: Lacks the p-ethoxy group.
3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin: Contains a p-methoxy group instead of a p-ethoxy group.
Uniqueness
3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of both the morpholinomethyl and p-ethoxyphenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
98402-03-0 |
|---|---|
分子式 |
C17H24ClN3O4 |
分子量 |
369.8 g/mol |
IUPAC 名称 |
5-(4-ethoxyphenyl)-5-methyl-3-(morpholin-4-ium-4-ylmethyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C17H23N3O4.ClH/c1-3-24-14-6-4-13(5-7-14)17(2)15(21)20(16(22)18-17)12-19-8-10-23-11-9-19;/h4-7H,3,8-12H2,1-2H3,(H,18,22);1H |
InChI 键 |
VLIAYPBSIKDCQY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)

![(3Z)-4-Amino-3-[ethoxy(hydroxy)methylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14163420.png)



![1-(4-chlorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14163453.png)

